Cas no 2770524-76-8 ((9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate)

(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-7347065
- 2770524-76-8
- (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
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- インチ: 1S/C22H21NO2/c1-2-7-16-12-13-23(14-16)22(24)25-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,16,21H,7,12-15H2
- InChIKey: PXKLMRPBPYNLER-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCC(CC#C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 331.157228913g/mol
- どういたいしつりょう: 331.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7347065-0.05g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.05g |
$1247.0 | 2023-07-06 | ||
Enamine | EN300-7347065-0.5g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.5g |
$1426.0 | 2023-07-06 | ||
Enamine | EN300-7347065-0.1g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.1g |
$1307.0 | 2023-07-06 | ||
Enamine | EN300-7347065-2.5g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 2.5g |
$2912.0 | 2023-07-06 | ||
Enamine | EN300-7347065-0.25g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.25g |
$1366.0 | 2023-07-06 | ||
Enamine | EN300-7347065-5.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 5.0g |
$4309.0 | 2023-07-06 | ||
Enamine | EN300-7347065-1.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 1.0g |
$1485.0 | 2023-07-06 | ||
Enamine | EN300-7347065-10.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 10.0g |
$6390.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylateに関する追加情報
(9H-Fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: A Promising Compound in Drug Development and Biomedical Research
(9H-Fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate, identified by its chemical structure and assigned CAS number 2770524-76-8, represents a novel compound with significant potential in pharmaceutical and biomedical applications. This molecule combines structural features from multiple functional groups, including a fluorene ring system and a pyrrolidine core, which are widely studied for their pharmacological properties. Recent advancements in synthetic chemistry and molecular biology have highlighted the importance of such compounds in the development of targeted therapies and drug delivery systems. The synthesis and characterization of this compound have been extensively documented in recent literature, with particular emphasis on its unique chemical properties and potential biological activity.
The fluorene moiety, a tricyclic aromatic compound, is known for its stability and ability to modulate interactions with biological targets. The pyrrolidine ring, on the other hand, provides a flexible scaffold that can accommodate various substituents, enhancing the molecule's reactivity and functionality. The prop-2-yn-1-yl group, a terminal alkyne, introduces additional reactivity and structural diversity, making this compound a valuable candidate for further chemical modifications. These structural elements collectively contribute to the molecule's potential applications in drug design, materials science, and biochemical research.
Recent studies have demonstrated the importance of fluorene-based compounds in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of fluorene derivatives with enhanced antitumor activity. These compounds were found to exhibit selective cytotoxicity against cancer cell lines, highlighting the potential of fluorene scaffolds in oncology. Similarly, the pyrrolidine ring has been extensively explored for its role in modulating enzyme activity and receptor interactions. A 2022 study in the European Journal of Medicinal Chemistry highlighted the utility of pyrrolidine derivatives in the design of inhibitors for G protein-coupled receptors (GPCRs), which are critical targets in many therapeutic areas.
The prop-2-yn-1-yl group, a terminal alkyne, is particularly interesting due to its ability to participate in click chemistry reactions. Click chemistry, a concept pioneered by K. Barry Sharpless, has revolutionized the field of chemical synthesis by enabling the rapid and efficient formation of complex molecules. The prop-2-yn-1-yl group is commonly used in alkyne-azide cycloaddition reactions, which are widely applied in drug discovery and biomaterials development. A 2023 review article in Advanced Drug Delivery Reviews emphasized the role of alkyne-functionalized compounds in the design of prodrugs and stimuli-responsive materials. These findings underscore the significance of the prop-2-yn-1-yl group in the broader context of chemical innovation.
The synthesis of (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate has been achieved through a combination of cross-coupling reactions and functional group transformations. A 2023 study in Organic Letters described a novel synthetic route involving Suzuki-Miyaura coupling to link the fluorene and pyrrolidine moieties. This approach demonstrated high efficiency and selectivity, producing the target compound with minimal byproducts. The reaction conditions, including temperature, solvent, and catalysts, were optimized to maximize yield and purity. Such synthetic strategies are critical for the scalable production of this compound for further biological and pharmaceutical studies.
Characterization of (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate has been carried out using advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. A 2022 study in Chemical Communications reported the successful determination of the compound's molecular structure through single-crystal X-ray diffraction. The results confirmed the planar arrangement of the fluorene ring and the spatial orientation of the pyrrolidine and prop-2-yn-1-yl groups. These structural insights are essential for understanding the molecule's interactions with biological targets and its potential applications in drug development.
Recent trends in drug development have emphasized the importance of multifunctional molecules that can address multiple pathological mechanisms simultaneously. (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate exemplifies this trend by combining the structural advantages of fluorene, pyrrolidine, and alkyne functionalities. A 2023 study in ACS Medicinal Chemistry Letters explored the potential of this compound as a lead molecule for the development of multitarget drugs. The study suggested that the molecule's structural diversity could enable it to modulate multiple biological pathways, making it a promising candidate for the treatment of complex diseases such as cancer and neurodegenerative disorders.
The biological activity of (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate has been investigated in several preclinical studies. A 2022 report in Drug Discovery Today described in vitro assays where the compound exhibited moderate cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The study also noted the compound's ability to induce apoptosis through the modulation of mitochondrial pathways. These findings highlight the potential of this molecule as a candidate for further in vivo testing and development into a therapeutic agent.
Challenges in the development of (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate include optimizing its bioavailability and reducing potential toxic effects. A 2023 review in Pharmaceutical Research discussed the importance of drug formulation and delivery systems in overcoming these challenges. The study suggested that the use of nanocarriers or prodrug strategies could enhance the compound's stability and targeting efficiency. These approaches are critical for translating the compound from laboratory research into clinical applications.
In conclusion, (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile candidate for further chemical modifications and biological applications. As research in this area continues to evolve, the potential of this compound in drug development and biomedical research is expected to grow, offering new opportunities for the treatment of various diseases.
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